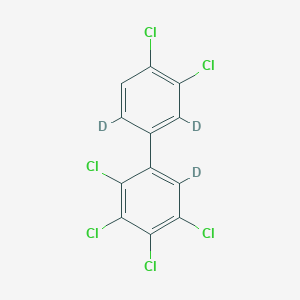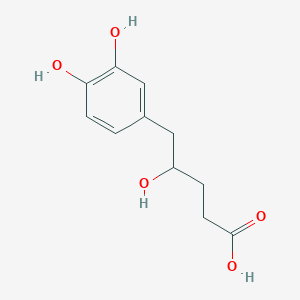
5-(3,4-Dihydroxyphenyl)-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma,3,4-Trihydroxybenzenepentanoic Acid, also known by its IUPAC name 5-(3,4-dihydroxyphenyl)-4-hydroxypentanoic acid, is a carbonyl compound with the molecular formula C11H14O5 . This compound is characterized by the presence of three hydroxyl groups attached to a benzene ring and a pentanoic acid side chain. It is a manually annotated entity in the Chemical Entities of Biological Interest (ChEBI) database .
Chemical Reactions Analysis
Gamma,3,4-Trihydroxybenzenepentanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gamma,3,4-Trihydroxybenzenepentanoic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of Gamma,3,4-Trihydroxybenzenepentanoic Acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate electrons, making it a potential antioxidant. This compound may interact with reactive oxygen species (ROS) and neutralize them, thereby protecting cells from oxidative damage . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Gamma,3,4-Trihydroxybenzenepentanoic Acid can be compared with other similar compounds such as:
Catechol: A benzene derivative with two hydroxyl groups.
Gallic Acid: A benzene derivative with three hydroxyl groups and a carboxylic acid group.
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(3,4-dihydroxyphenyl)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C11H14O5/c12-8(2-4-11(15)16)5-7-1-3-9(13)10(14)6-7/h1,3,6,8,12-14H,2,4-5H2,(H,15,16) |
InChI Key |
JDBYFCLHVYVXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(CCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



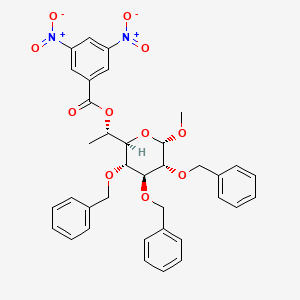

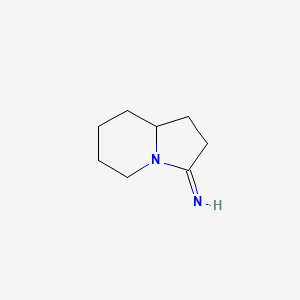
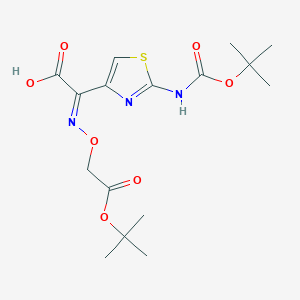
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
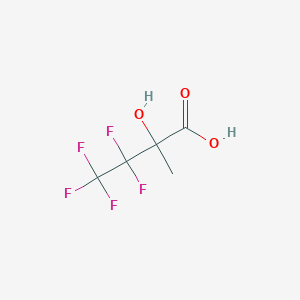
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
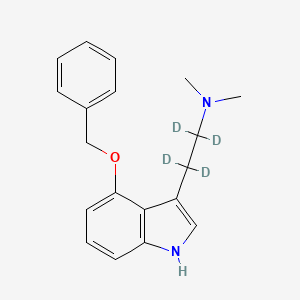
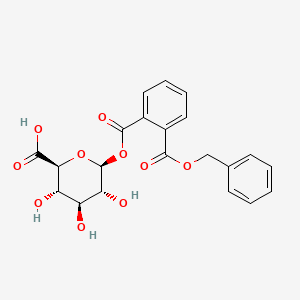
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
